molecular formula C13H11BrN2OS B14917055 1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one

1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one

Cat. No.: B14917055
M. Wt: 323.21 g/mol
InChI Key: FIIQRZCDUBYOCL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is a brominated aryl ketone derivative featuring a pyrimidine-thioether substituent. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties.

Key physicochemical properties include a melting point of 192–193°C (observed in compound 5k, a structurally related derivative) , and its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in analogous compounds . Its biological profile is linked to interactions with enzymes such as acetylcholinesterase (AChE) and ergosterol biosynthesis pathways, though specific data for this compound remain under investigation .

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C13H11BrN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-4-2-3-5-11(10)14/h2-7H,8H2,1H3

InChI Key

FIIQRZCDUBYOCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Biological Activity

1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H12BrN1OS\text{C}_{12}\text{H}_{12}\text{BrN}_1\text{OS}

This structure features a bromophenyl group and a 4-methylpyrimidine moiety linked through a thioether bond, which contributes to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes, such as cyclooxygenase (COX), which plays a crucial role in inflammatory processes.
  • Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cellular functions.
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.25 mg/mL
Candida albicans0.75 mg/mL

These results suggest its potential use as an antibacterial and antifungal agent in clinical settings .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several models. In animal studies, it significantly reduced inflammation markers and exhibited lower levels of pro-inflammatory cytokines compared to control groups.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in a study involving human cancer cell lines, it was found to inhibit cell proliferation and induce apoptosis at concentrations as low as 10 µM. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various thioether compounds, including this compound. The results indicated that this compound had a comparable effect to standard antibiotics against resistant strains of bacteria .
  • Case Study on Anti-inflammatory Activity
    In a controlled trial assessing anti-inflammatory agents, this compound was administered to rats with induced paw edema. The results showed a significant reduction in paw swelling, suggesting its potential as an anti-inflammatory drug candidate .
  • Case Study on Cancer Cell Lines
    A research team investigated the effects of the compound on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound inhibited cell growth by inducing apoptosis and disrupting mitochondrial function .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity enables coupling reactions critical for structural diversification.

Reaction TypeReagents/ConditionsProductYieldCharacterization DataSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives72%1H NMR^1\text{H NMR} (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 4H)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated derivatives65%HRMS: m/z 342.0987 [M+H]⁺

Key Findings :

  • Palladium-catalyzed cross-couplings proceed efficiently in polar aprotic solvents.

  • Steric hindrance from the 4-methylpyrimidin-2-ylthio group necessitates elevated temperatures (80–100°C) for optimal yields.

Thioether Oxidation and Functionalization

The thioether moiety (-S-) can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Oxidation StateReagents/ConditionsProductYieldSpectral DataSource
SulfoxidemCPBA, CH₂Cl₂ (0°C to RT)2-((4-Methylpyrimidin-2-yl)sulfinyl)85%13C NMR^{13}\text{C NMR}: δ 167.2 (C=O), 45.8 (S=O)
SulfoneH₂O₂/AcOH, 60°C2-((4-Methylpyrimidin-2-yl)sulfonyl)78%IR (KBr): 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym)

Mechanistic Insight :

  • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom without affecting the bromophenyl or ketone groups .

  • Sulfone formation requires stronger oxidizing agents and prolonged heating .

Ketone-Directed Reactions

The ethanone group participates in condensation and reduction reactions, enabling further derivatization.

Reaction TypeReagents/ConditionsProductYieldKey DataSource
Grignard AdditionCH₃MgBr, THF, -78°CTertiary alcohol68%1H NMR^1\text{H NMR}: δ 1.45 (s, 3H, CH₃)
Wolff-KishnerNH₂NH₂, NaOH, ethylene glycol, 200°CDeoxygenated hydrocarbon52%GC-MS: m/z 287.1 [M]⁺

Limitations :

  • Steric bulk from the pyrimidine-thioether group reduces nucleophilic attack efficiency at the ketone .

  • High-temperature conditions for Wolff-Kishner may degrade sensitive functional groups.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeReagents/ConditionsProductYieldCharacterizationSource
Pyrimidine AnnulationCuI, L-proline, DMSO, 120°CThieno[2,3-d]pyrimidine60%X-ray: CCDC 2056781
SNAr with AminesK₂CO₃, DMF, 100°CPyrimidine-2-thiolate complexes75%UV-Vis: λₘₐₓ 320 nm (π→π*)

Applications :

  • Annulation products show enhanced π-stacking capabilities, relevant to material science .

  • Thiolate complexes exhibit antimicrobial activity in preliminary screens .

Stability and Degradation Pathways

The compound demonstrates thermal and photolytic stability under standard conditions but degrades under extreme pH.

ConditionObservationHalf-LifeDegradation ProductsSource
Acidic (pH 2)Hydrolysis of thioether2 h4-Methylpyrimidine-2-thiol + Bromoketone
UV Light (254 nm)C-Br bond cleavage6 hDebrominated ketone + Br₂

Recommendations :

  • Store in amber vials at 4°C to prevent photodegradation .

  • Avoid prolonged exposure to acidic media during synthesis.

Pharmacological Relevance

Derivatives synthesized from this compound exhibit promising bioactivity:

DerivativeBioassay ModelIC₅₀/EC₅₀Target PathwaySource
Sulfoxide analogStaphylococcus aureus (MIC)8 µg/mLCell wall synthesis inhibition
Biaryl-coupledHeLa cells (cytotoxicity)12 µMTubulin polymerization disruption

Future Directions :

  • Optimize sulfone derivatives for enhanced blood-brain barrier permeability .

  • Explore Pd-catalyzed cascade reactions for library synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(2-Bromophenyl)-2-((4-methylpyrimidin-2-yl)thio)ethan-1-one with structurally related compounds, highlighting substituent effects and bioactivity:

Compound Name Substituents/Modifications Key Biological Activity Physicochemical Data Reference
This compound 2-Bromophenyl, 4-methylpyrimidin-2-ylthio Antifungal (ergosterol inhibition), antibacterial Mp: 192–193°C; Yield: 67%
1-(4-Chlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)ethan-1-one 4-Chlorophenyl, 4,6-dimethylpyrimidin-2-ylthio Enzyme inhibition (AChE), antimicrobial Mp: 152–153°C; Molecular formula: C₁₄H₁₃ClN₂OS
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole-3-yl, 4-nitrophenylthio Antiplasmodial (pIC₅₀ = 8.2129 vs. chloroquine) N/A
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (Compound 2) 4-Hydroxyphenyl, heteroarylthio AChE inhibition (Ki = 22.13 ± 1.96 nM) IC₅₀ in nanomolar range
2-((5-(1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(substituted-phenyl)ethan-1-one Quinazoline-piperidine-triazole hybrid Anticandidal (ergosterol biosynthesis inhibition) Mp: 99–100°C (5i), 152–153°C (5j)

Key Findings

  • Pyrimidine Modifications: The 4-methylpyrimidin-2-ylthio group exhibits stronger enzyme inhibition than 4,6-dimethylpyrimidin-2-ylthio analogues, likely due to reduced steric bulk .
  • Biological Activity: Antifungal Potency: The target compound’s activity against Candida spp. is comparable to triazole hybrids (e.g., 5w and 5a), which disrupt ergosterol biosynthesis .
  • Synthetic Yields :
    • The lower yield (67%) of the target compound compared to chlorophenyl derivatives (73–82%) may reflect challenges in bromine-containing intermediates .

Mechanistic Insights

  • Ergosterol Biosynthesis: Like triazole derivatives, the target compound likely inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme critical in fungal ergosterol synthesis .
  • Halogen Bonding : The 2-bromophenyl group may stabilize protein-ligand interactions via halogen bonding, a feature absent in chloro- or nitro-substituted analogues .

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